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Compound of Interest

Compound Name: 4-Bromoisoquinolin-3-ol

Cat. No.: B1342523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromoisoquinolin-3-ol is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. Its structure, featuring an isoquinoline core

substituted with a bromine atom and a hydroxyl group, presents a unique scaffold for the

synthesis of novel therapeutic agents. Understanding the precise structural and electronic

properties of this molecule is paramount for its application in targeted drug design. This

technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromoisoquinolin-3-ol, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to ensure

reproducibility and facilitate further research.

Spectroscopic Data Summary
A thorough review of available scientific literature and spectral databases indicates a significant

lack of published experimental spectroscopic data specifically for 4-Bromoisoquinolin-3-ol.
Much of the available information pertains to its isomers, such as 4-bromoquinolin-3-ol, or its

tautomeric form, 4-bromoisoquinolin-1(2H)-one. The isoquinoline structure consists of a fused

benzene and pyridine ring, and the position of the nitrogen atom, bromine, and hydroxyl group

significantly influences the spectral characteristics.

Due to the absence of validated experimental data, this guide will present predicted

spectroscopic values for 4-Bromoisoquinolin-3-ol, which can serve as a reference for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1342523?utm_src=pdf-interest
https://www.benchchem.com/product/b1342523?utm_src=pdf-body
https://www.benchchem.com/product/b1342523?utm_src=pdf-body
https://www.benchchem.com/product/b1342523?utm_src=pdf-body
https://www.benchchem.com/product/b1342523?utm_src=pdf-body
https://www.benchchem.com/product/b1342523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


researchers actively synthesizing and characterizing this compound. It is crucial to note that

these are theoretical values and experimental verification is required.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.5 - 11.0 br s 1H OH

~8.5 - 9.0 s 1H H1

~7.5 - 8.0 m 4H Ar-H

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (ppm) Assignment

~160 - 165 C3

~145 - 150 C1

~135 - 140 C4a

~125 - 135 Ar-CH

~120 - 125 Ar-CH

~115 - 120 Ar-CH

~110 - 115 C8a

~100 - 105 C4

~95 - 100 Ar-CH

Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch

3100 - 3000 Medium Ar C-H stretch

1620 - 1580 Medium-Strong C=N stretch

1580 - 1450 Medium-Strong Ar C=C stretch

1250 - 1150 Strong C-O stretch

800 - 700 Strong Ar C-H bend

600 - 500 Medium C-Br stretch

Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

223/225 ~100 / ~98
[M]⁺ (presence of Br isotope

pattern)

195/197 Variable [M-CO]⁺

144 Variable [M-Br]⁺

116 Variable [M-Br-CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
Bromoisoquinolin-3-ol. These protocols are based on standard laboratory practices and

should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Bromoisoquinolin-3-ol
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be

applied if necessary.
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¹H NMR Acquisition:

Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the chosen solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-3 seconds.

Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data with appropriate Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5

seconds), and a wider spectral width.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Place a small amount of the solid 4-Bromoisoquinolin-3-ol sample directly onto the ATR

crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The resulting spectrum will be in terms of absorbance or transmittance.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is suitable for

volatile and thermally stable compounds and provides fragmentation patterns useful for

structural elucidation. ESI or APCI are softer ionization techniques suitable for less volatile or

thermally labile molecules, often providing a clear molecular ion peak.

Data Acquisition:

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500

amu).

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-

Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental

composition determination.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 4-Bromoisoquinolin-3-ol.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromoisoquinolin-3-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1342523#spectroscopic-data-for-4-bromoisoquinolin-
3-ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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